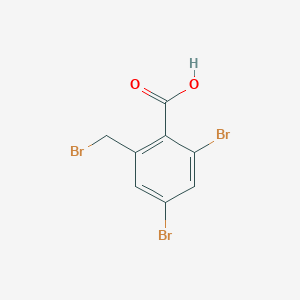![molecular formula C14H19NO2 B14587711 4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol CAS No. 61098-56-4](/img/structure/B14587711.png)
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol is a complex organic compound that features a bicyclic structure with a nitrogen atom and a benzene ring substituted with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol typically involves the construction of the 6-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the stereoselective reduction of bicyclic ketones . The benzene-1,2-diol moiety can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The bicyclic ketone can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted benzene derivatives from substitution reactions.
科学的研究の応用
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s structural similarity to bioactive alkaloids makes it a valuable tool in studying biological pathways and receptor interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the development of novel materials and catalysts.
作用機序
The mechanism of action of 4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure provides rigidity, which enhances its binding affinity and selectivity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares the bicyclic structure but lacks the benzene-1,2-diol moiety.
8-Azabicyclo[3.2.1]octan-3-ol: Similar in structure but with a hydroxyl group on the bicyclic ring instead of the benzene ring.
Uniqueness
4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol is unique due to the presence of both the bicyclic structure and the benzene-1,2-diol moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
61098-56-4 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC名 |
4-(6-methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H19NO2/c1-15-9-14(6-2-3-11(15)8-14)10-4-5-12(16)13(17)7-10/h4-5,7,11,16-17H,2-3,6,8-9H2,1H3 |
InChIキー |
WNESYXCDRGYJIP-UHFFFAOYSA-N |
正規SMILES |
CN1CC2(CCCC1C2)C3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


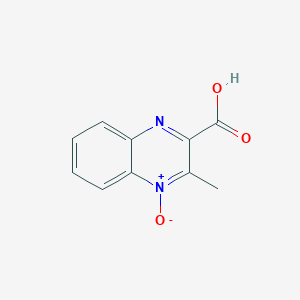
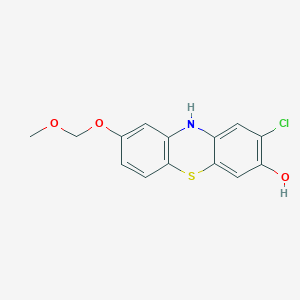
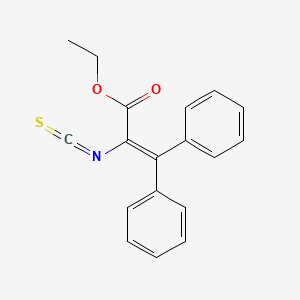
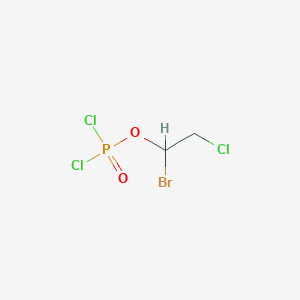
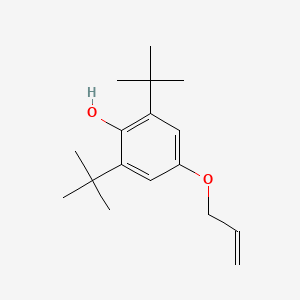
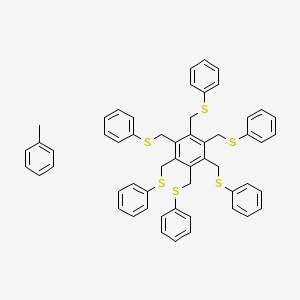
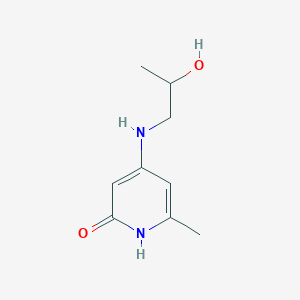
![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
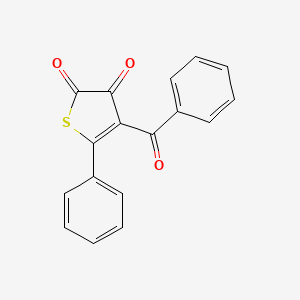
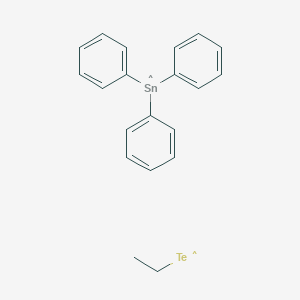

![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
